3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1674389-85-5
VCID: VC2616074
InChI: InChI=1S/C10H12N4O.ClH/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H2,12,13,14,15);1H
SMILES: C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl
Molecular Formula: C10H13ClN4O
Molecular Weight: 240.69 g/mol

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

CAS No.: 1674389-85-5

Cat. No.: VC2616074

Molecular Formula: C10H13ClN4O

Molecular Weight: 240.69 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride - 1674389-85-5

Specification

CAS No. 1674389-85-5
Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
IUPAC Name 3-(1-amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Standard InChI InChI=1S/C10H12N4O.ClH/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H2,12,13,14,15);1H
Standard InChI Key FGPALAXHXMVRHS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl

Introduction

Chemical Properties and Structure

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is characterized by its distinct molecular structure containing a triazole ring, an amino group, and a phenylethyl moiety. These structural elements contribute to its diverse reactivity and functionality in various chemical and biological contexts.

Basic Physical and Chemical Properties

The basic physicochemical properties of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

PropertyValue
CAS Number1674389-85-5
Molecular FormulaC₁₀H₁₃ClN₄O
Molecular Weight240.69 g/mol
AppearanceCrystalline solid
SolubilitySoluble in polar solvents
Melting PointData not available
Boiling PointData not available

The compound features a 1,2,4-triazol-5-one core structure with a 1-amino-2-phenylethyl substituent at position 3, and exists as a hydrochloride salt. The presence of the triazole ring contributes to its potential biological activity, as triazole derivatives are known for their diverse pharmacological properties.

Chemical Reactions

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions due to its functional groups, making it a versatile compound for chemical modifications and derivatization.

Types of Reactions

Based on the general reactivity patterns of similar triazole derivatives, this compound may participate in the following reaction types:

Table 2: Potential Chemical Reactions of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Reaction TypeDescriptionPotential Products
OxidationOxidation of amino groupNitroso, nitro, or azo derivatives
ReductionReduction of triazolone ringPartially or fully reduced ring systems
Nucleophilic SubstitutionReactions at electrophilic centersSubstituted derivatives
Alkylation/AcylationReactions at N atoms or amino groupN-substituted derivatives
ComplexationCoordination with metal ionsMetal complexes with potential biological activity

The amino group in the compound provides a site for further functionalization through various chemical transformations, including condensation reactions with aldehydes or ketones to form Schiff bases, which have been studied extensively for similar triazole derivatives .

Comparison with Similar Compounds

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride differs from other similar compounds due to its unique combination of functional groups.

Table 3: Comparison with Related Compounds

CompoundStructural DifferencesNotable Properties
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-oneLacks phenylethyl substituentSimpler structure, different reactivity pattern
5-propyl-4-amino-1,2,4-triazol-3-thionContains sulfur instead of oxygen, different substitution patternHigher lipophilicity, different biological activity profile
4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole derivativesDifferent substituents at position 3Various biological activities depending on substituents

The presence of the 1-amino-2-phenylethyl group at position 3 in our compound of interest likely confers distinct physicochemical properties and biological activities compared to these related structures.

Theoretical Studies and Structural Analysis

Computational and theoretical studies provide valuable insights into the structural, electronic, and reactivity properties of heterocyclic compounds like 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride.

Predicted Structural Features

Based on theoretical studies of similar compounds, key structural features of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride likely include:

  • A nearly planar triazole ring

  • Delocalization of electrons throughout the heterocyclic system

  • Hydrogen bonding capabilities through the amino group and triazole nitrogens

  • Conformational flexibility in the phenylethyl moiety

Analytical Methods

Various analytical techniques can be employed for the characterization and analysis of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride.

Spectroscopic Methods

Spectroscopic techniques commonly used for triazole derivatives include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for electronic transitions

For similar triazole derivatives, characteristic spectral features include IR absorption bands for NH2 stretching at ~3300 cm-1, C=O stretching at ~1670 cm-1, and C=N stretching at ~1600 cm-1 .

Crystallographic Analysis

X-ray crystallography provides detailed information about molecular structure, bond lengths, bond angles, and intermolecular interactions. For triazole derivatives, crystal structures often reveal key features such as hydrogen bonding networks and molecular packing arrangements that influence physical properties .

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